molecular formula C20H15N3 B2399162 7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole CAS No. 736962-63-3

7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole

Cat. No.: B2399162
CAS No.: 736962-63-3
M. Wt: 297.361
InChI Key: ODPZWNJBOAZTHF-UHFFFAOYSA-N
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Description

7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole is a heterocyclic compound that belongs to the class of pyrazolo[3,4-a]carbazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole can be achieved through various synthetic routes. One common method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding the desired product in good yields .

Another method involves the reaction of aminopyrazoles with dicarbonyl compounds under acid-promoted conditions. This approach can lead to the formation of 6-unsubstituted pyrazolo[1,5-a]pyrimidines, which can be further transformed into the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert its therapeutic effects, such as reducing tumor growth or modulating neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole stands out due to its unique combination of structural features and biological activities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

7-methyl-3-phenyl-1,2-dihydropyrazolo[3,4-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3/c1-12-7-10-17-16(11-12)14-8-9-15-18(13-5-3-2-4-6-13)22-23-20(15)19(14)21-17/h2-11,22-23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKMKYBIJFGSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C=CC4=C(NNC4=C3N=C2C=C1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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